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HaloPROTAC-E is a heterobifunctional molecule composed of two key ligands connected by a linker [1]:

e HaloTag Ligand (Chloroalkane): This moiety forms a covalent bond with the HaloTag7 fusion
protein [2] [1]. HaloTag7 is an engineered bacterial dehalogenase that irreversibly binds to
chloroalkane-containing ligands [2].

e E3 Ligand (VH298): This is a high-affinity, non-covalent ligand that recruits the endogenous von
Hippel-Lindau (VHL) E3 ubiquitin ligase [1].

The molecule acts as a bridge, bringing the HaloTagged Protein of Interest (POI) and the E3 ligase into close
proximity. This induced proximity leads to the ubiquitination of the POI and its subsequent degradation by
the proteasome [2] [1]. The covalent nature of the HaloTag interaction simplifies the degradation kinetics by

ensuring efficient ternary complex formation [3].

The diagram below illustrates this multi-step degradation mechanism.
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Quantitative Degradation Performance

HaloPROTAC-E demonstrates high potency and efficacy in degrading endogenous proteins tagged with

HaloTag7. The table below summarizes key quantitative data from the literature.

Target . Dmax Time to 50%  Key Findings /

. Cell Line DCso (nM) . ..
Protein (%) Degradation  Selectivity
HaloTag7- HEK293 (knock- 3-10 ~95%  ~30 minutes Blocked
SGK3 [1] in) (at phosphorylation of

48h) downstream substrate
NDRG1.
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Target . Dmax Time to 50%  Key Findings /
] Cell Line DCso (nM) . o
Protein (%) Degradation  Selectivity
HaloTag7- HEK293 (knock- 3-10 ~95% Information Induced degradation of
VPS34 [1] in) (at not specified the entire endogenous
48h) VPS34 complex

(VPS34, VPS15,
Beclinl, ATG14) with
high selectivity shown
by proteomics.

GFP- HEK293 19+1 90 + Information Serves as a model

HaloTag7 (overexpressed) (HaloPROTAC3) 1% not specified system. HaloPROTAC-

[2] E is an optimized
version of

HaloPROTACS3 [1].

Key observations from the data:

¢ High Potency: The DCso values for HaloPROTAC-E are in the low nanomolar range, making it
significantly more potent than earlier versions like HaloPROTAC3 [1].

e Rapid Action: Degradation can occur quickly, as evidenced by the 30-minute half-time for SGK3
knockdown [1].

¢ High Efficacy and Selectivity: HaAloPROTAC-E achieves near-complete degradation (>95%) of
target proteins. Quantitative proteomic studies confirmed that it selectively degrades only the
intended HaloTagged protein and its direct complex members without affecting the wider proteome

1.

Experimental Workflow for Endogenous Protein
Degradation

The most powerful application of HaloPROTAC-E is degrading proteins at their endogenous levels using
CRISPR/Cas9 gene editing. The workflow for this approach is outlined below.
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Critical considerations for your experimental design:

e Tagging Strategy: The position of the tag (N- or C-terminal) can impact both the function of the
protein and the efficiency of degradation. It is crucial to validate that the tagged protein localizes and
functions correctly, as was done for SGK3 and VPS34 [1].

e PROTAC Recycling: The covalent binding to the HaloTag7 fusion protein is permanent. However, the
HaloPROTAC-E molecule is thought to be stoichiometric, not catalytic, in this context, meaning
one molecule degrades one HaloTagged protein and is not recycled, unlike traditional non-covalent
PROTACS [2].

e System Limitations: Be aware that the approach may not be effective for all proteins. A 2025 study
reported that HaloPROTACS failed to degrade a HaloTagged protein residing on the parasitophorous
vacuole membrane (PVM) in Plasmodium, suggesting that the cellular context and accessibility of the
tag to the cytosolic UPS machinery are critical factors [4].

Conclusion and Key Takeaways

HaloPROTAC-E is a highly valuable tool for biological research due to its:

¢ Precision: Allows for the targeted degradation of proteins without the need for genetic manipulation
of the native locus.

e Speed and Reversibility: Enables acute protein knockdown, facilitating the study of rapid biological
processes. Protein levels recover after the compound is washed out [1].

e Modularity: The HaloPROTAC system can be applied to virtually any protein that can be fused to
HaloTag7 without compromising its function.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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